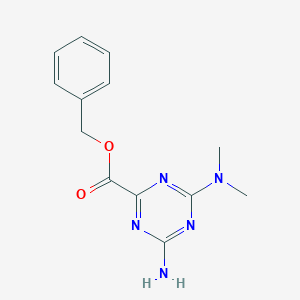

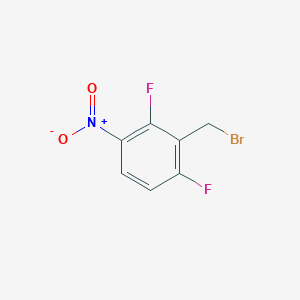

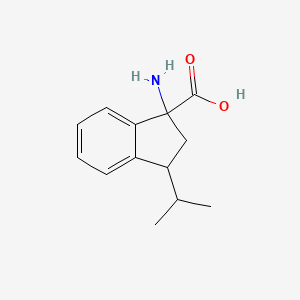

![molecular formula C15H12N6O2 B1381302 2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 21708-28-1](/img/structure/B1381302.png)

2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Übersicht

Beschreibung

This would involve providing a general overview of the compound, including its molecular formula, molecular weight, and structural features.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis

This would involve analyzing the molecular structure of the compound, including bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis

This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives : A study by Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting their potential in creating amino and triazole derivatives through epoxide opening reactions with sodium azide. This research opens up avenues for exploring the structural variations and potential applications of these derivatives in biological systems Tan et al., 2016.

Ethyl (Z)-2-(2,3-Dihydro-1,3-Dioxo-1H-Isoindol-2-yl) Derivatives : Bevk et al. (2001) prepared Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate and its amino substituted products, showcasing the chemical flexibility and potential for further functionalization of the isoindole-1,3-dione backbone Bevk et al., 2001.

Molecular and Crystal Structure

N-Aminoimides and Tricyclic Derivatives : Struga et al. (2007) synthesized two new N-aminoimides with tricyclic structures, providing detailed insights into their molecular and crystal structures. This study contributes to understanding the structural aspects of isoindole derivatives, which is crucial for their potential application in material science or pharmacology Struga et al., 2007.

Antimicrobial Activity

Isoindole-1,3(2H)-Dione and Imidoxy Derivatives : Salvi et al. (2007) synthesized a series of isoindole-1,3(2H)-dione derivatives showing significant antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents Salvi et al., 2007.

Polysubstituted Analogues

Polysubstituted Isoindole-1,3-Dione Analogues : A study by Tan et al. (2014) on the synthesis of new polysubstituted isoindole-1,3-dione analogues from hexahydro derivatives provides a basis for the exploration of these compounds in various scientific applications, from material science to biologically active molecules Tan et al., 2014.

Anticancer Activity

Acridine Cyclic Imide Hybrids : Kumar et al. (2015) synthesized acridine cyclic imide hybrid molecules and evaluated them for anticancer activity against various human cancer cell lines. Some compounds exhibited good anticancer activity, indicating the potential therapeutic applications of isoindole-1,3-dione derivatives Kumar et al., 2015.

Safety And Hazards

This would involve discussing any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases for accurate and detailed information.

Eigenschaften

IUPAC Name |

2-[2-(6-aminopurin-9-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O2/c16-12-11-13(18-7-17-12)20(8-19-11)5-6-21-14(22)9-3-1-2-4-10(9)15(21)23/h1-4,7-8H,5-6H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMKGQLMYJAVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=NC4=C(N=CN=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

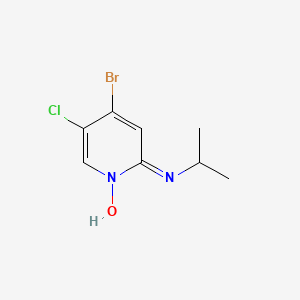

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)

![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)

![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)

![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)